

An In-depth Technical Guide to the Physical and Chemical Properties of Coumarin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Coumurrayin*

Cat. No.: *B091522*

[Get Quote](#)

A Note on Nomenclature: The topic specified was "**Coumurrayin**." Extensive searches for this term yielded no specific compound, suggesting it may be a typographical variant of "Coumarin." This guide therefore focuses on the well-documented and structurally foundational compound, Coumarin.

This technical guide provides a comprehensive overview of the core physical and chemical properties of coumarin. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Physical and Chemical Properties

Coumarin (2H-chromen-2-one) is a naturally occurring aromatic organic compound belonging to the benzopyrone class.^[1] It is a colorless crystalline solid with a characteristic sweet odor, reminiscent of vanilla or freshly mown hay.^[2]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of coumarin, compiled from various sources.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ O ₂	[3]
Molecular Weight	146.14 g/mol	[3]
Appearance	Colorless to white crystals or flakes	[4]
Odor	Pleasant, sweet, vanilla-like	[2]
Melting Point	68-73 °C	[2]
Boiling Point	298-301.71 °C	[2]
Density	0.935 g/cm ³ (at 20 °C)	[3]
Vapor Pressure	0.01 mmHg (at 47 °C)	[3]
Flash Point	162 °C	[3]
logP (Octanol/Water)	1.39	[3]

Solubility Data

Solvent	Solubility	Reference(s)
Water	Poorly soluble (0.17 g/100 mL)	[3]
Ethanol	Soluble	[3]
Ether	Very soluble	[3]
Chloroform	Very soluble	[3]
Pyridine	Very soluble	[3]
DMSO	29 mg/mL (198.43 mM)	[5]
Boiling Water	Soluble	[6]

Spectral Data

Spectroscopic Technique	Key Data and Observations	Reference(s)
UV-Vis	λ_{max} at approximately 275 nm.	[3]
FT-IR (KBr, cm^{-1})	C=O stretching of the lactone at $\sim 1715 \text{ cm}^{-1}$. Aromatic C=C stretching vibrations around 1609 and 1508 cm^{-1} . C-H out-of-plane bending at $\sim 827 \text{ cm}^{-1}$.	[7][8][9]
^1H NMR	Specific chemical shifts and coupling constants are dependent on the solvent used.	[10]
^{13}C NMR	Specific chemical shifts are dependent on the solvent used.	[10]
Mass Spectrometry	Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak $[\text{M}]^+$ at m/z 146. A characteristic fragmentation pattern involves the loss of a CO molecule (28 Da) to yield a fragment at m/z 118, which corresponds to a benzofuran radical cation.[11][12][13][14][15]	[11][12][13][14][15]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of coumarin.

Synthesis of Coumarin

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β -keto ester under acidic conditions.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol for the Synthesis of 7-Hydroxy-4-Methylcoumarin:

- **Preparation:** Place 10 mL of concentrated sulfuric acid in a beaker and cool it to below 5 °C in an ice bath.
- **Reaction Mixture:** In a separate vessel, prepare a solution of 5.5 g of resorcinol and 6.5 g of ethyl acetoacetate.
- **Addition:** Slowly add the resorcinol and ethyl acetoacetate solution dropwise to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stand at room temperature for 18-20 hours.
- **Work-up:** Pour the reaction mixture into a mixture of crushed ice and water. A solid precipitate will form.
- **Purification:** Collect the solid product by filtration, wash it thoroughly with cold water, and then recrystallize it from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[\[2\]](#)

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form coumarins.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Protocol for the Synthesis of 3-Acetylcoumarin:

- **Reactants:** In a reaction vessel, mix 6.1 g (50 mmol) of salicylaldehyde and 6.5 g (50 mmol) of ethyl acetoacetate.
- **Catalyst:** Add a catalytic amount of a weak base, such as a few drops of piperidine or morpholine.
- **Reaction:** Gently warm the mixture. The condensation reaction is followed by an intramolecular esterification.

- **Work-up:** After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- **Purification:** The resulting solid product, 3-acetylcoumarin, can be purified by recrystallization from a suitable solvent like ethanol.[\[19\]](#)

Biological Activity Assays

This method is used to assess the antimicrobial properties of coumarin derivatives.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- **Agar Plate Inoculation:** Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
- **Disk Application:** Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
- **Zone of Inhibition:** Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the coumarin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

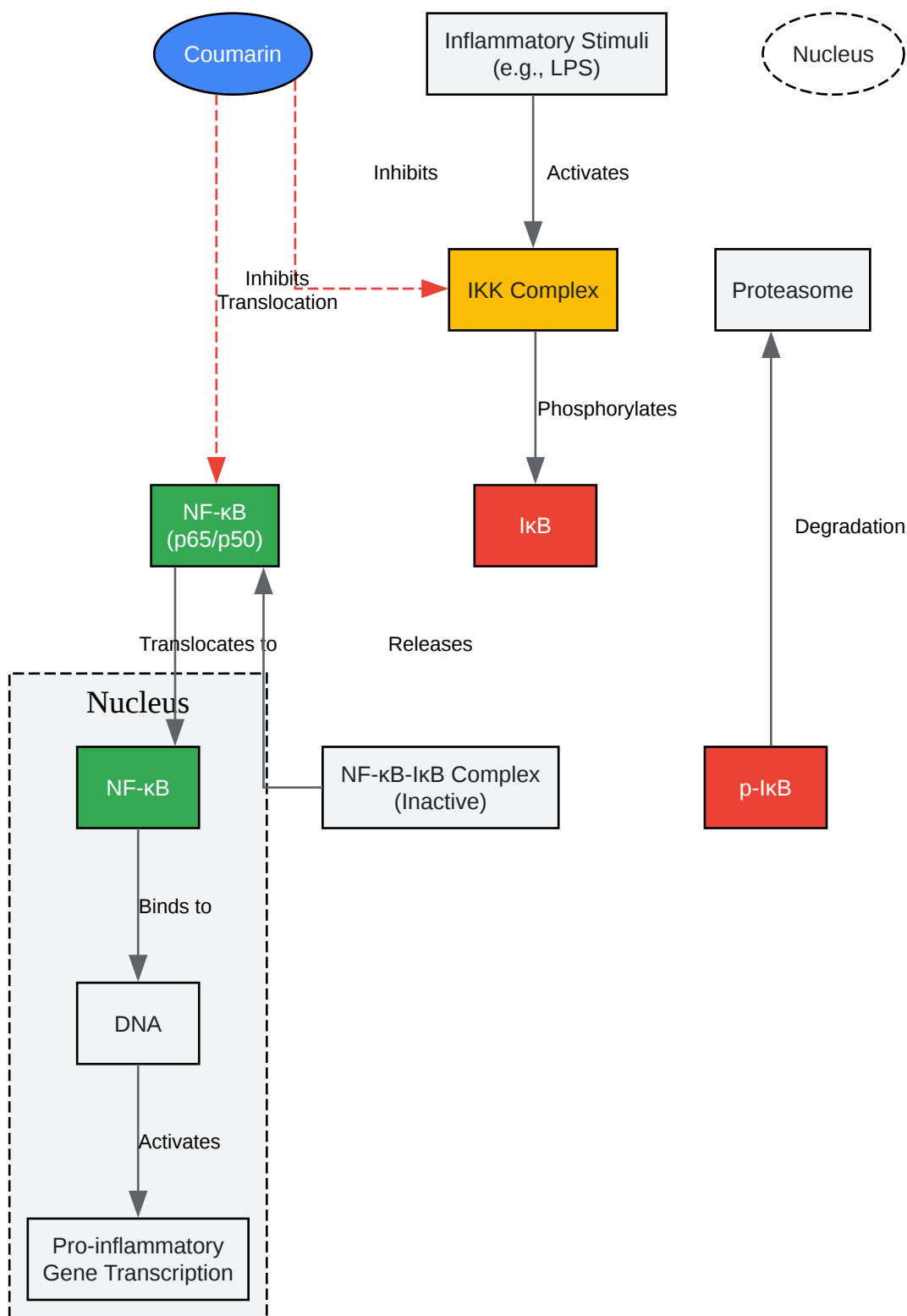
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability compared to untreated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Signaling Pathways and Mechanisms of Action

Coumarins have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF- κ B Signaling Pathway

Coumarin and its derivatives can exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway.^{[35][36][37]} NF- κ B is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate gene transcription. Some coumarin derivatives have been shown to prevent the degradation of I κ B α and inhibit the nuclear translocation of the p65 subunit of NF- κ B.^[35]

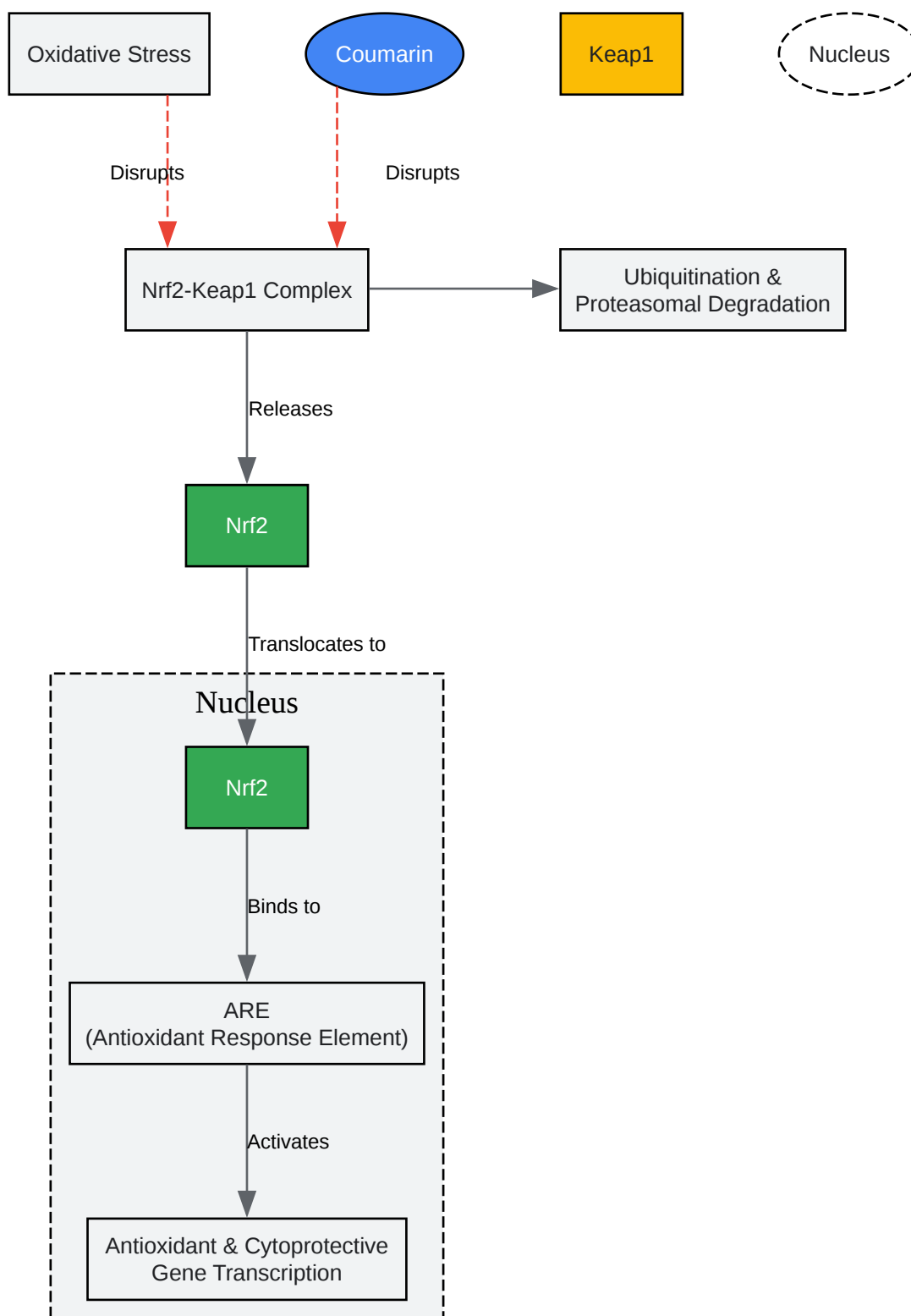


[Click to download full resolution via product page](#)

Coumarin's inhibition of the NF-κB pathway.

Activation of the Nrf2 Signaling Pathway

Coumarins can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.^{[5][38][39][40][41][42]} Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain coumarins can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.



[Click to download full resolution via product page](#)

Coumarin's activation of the Nrf2 pathway.

Conclusion

Coumarin and its derivatives represent a versatile class of compounds with a rich chemical profile and a broad spectrum of biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of these molecules. Further exploration of the structure-activity relationships and mechanisms of action of coumarin derivatives will continue to drive innovation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Coumarins | PPT [slideshare.net]
- 3. shutterstock.com [shutterstock.com]
- 4. Coumarin | C₉H₆O₂ | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benthamopen.com [benthamopen.com]
- 12. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 17. Pechmann Condensation [organic-chemistry.org]
- 18. ijsart.com [ijsart.com]
- 19. youtube.com [youtube.com]
- 20. article.sapub.org [article.sapub.org]
- 21. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 22. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of *Ferulago campestris* (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 26. mdpi.com [mdpi.com]
- 27. ijser.in [ijser.in]
- 28. Antibacterial activities of coumarin-3-carboxylic acid against *Acidovorax citrulli* - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 31. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 34. royalsocietypublishing.org [royalsocietypublishing.org]
- 35. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Coumarin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091522#physical-and-chemical-properties-of-coumurrayin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

